molecular formula C8H11NO4S2 B5575322 methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate

methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate

Cat. No.: B5575322
M. Wt: 249.3 g/mol
InChI Key: JQXOHKIZDONSMK-UHFFFAOYSA-N
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Description

Methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H11NO4S2 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.01295018 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Material Science

  • A study highlighted the synthesis of novel derivatives from starting materials related to methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate, demonstrating their potential in organic synthesis and material science applications. These compounds were evaluated for their antibacterial and antifungal activities, showing significant antimicrobial properties against a range of Gram-positive, Gram-negative bacteria, and fungi, suggesting their utility in developing new antimicrobial agents (Ghorab et al., 2017).

Antimicrobial Activity

  • The antimicrobial activity of synthesized compounds related to this compound was investigated, where compounds displayed interesting activities against various microbes. This indicates the compound's potential in contributing to the development of new antimicrobial strategies, particularly against resistant strains (Ghorab et al., 2017).

Photochemical and Electrochemical Applications

  • Research on derivatives of this compound explored their photochemical degradation pathways, contributing to understanding the environmental fate of such compounds and their potential applications in environmental chemistry (Andersson & Bobinger, 1996). Additionally, electrochemical synthesis methods were developed for methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide, showcasing innovative approaches to sulfoxide synthesis with potential applications in organic synthesis and green chemistry (Du & Huang, 2018).

Spectroscopic and Structural Analysis

  • Studies involving methyl orange, a derivative related to the compound of interest, provided insights into the structural and spectroscopic analysis. These investigations contribute to the understanding of molecular behavior on surfaces and the relationship between molecular geometry and spectroscopic properties, which is essential for the development of dyes, sensors, and other materials (Henzl et al., 2007; Wegermann et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Without specific information on this compound or its uses, it’s challenging to provide a detailed mechanism of action .

Future Directions

The study of new and less-known compounds like “methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate” can lead to the discovery of new reactions, properties, and potential applications. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential uses .

Properties

IUPAC Name

methyl 4-(dimethylsulfamoyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-9(2)15(11,12)6-4-7(14-5-6)8(10)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXOHKIZDONSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.